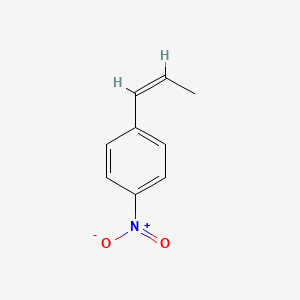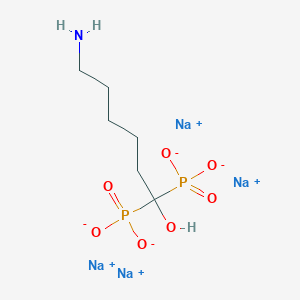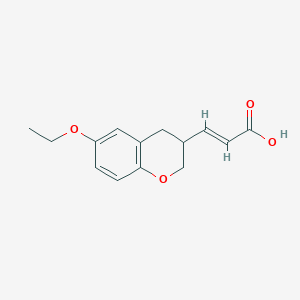
4-Fluoro-l-ornithine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2,5-Diamino-4-fluoropentanoic acid is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of two amino groups and a fluorine atom attached to a pentanoic acid backbone. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,5-Diamino-4-fluoropentanoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, followed by the introduction of amino groups through reductive amination or other amination techniques. The reaction conditions often require controlled temperatures, specific catalysts, and protective groups to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of (2S)-2,5-Diamino-4-fluoropentanoic acid may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2,5-Diamino-4-fluoropentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium azide (NaN3) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(2S)-2,5-Diamino-4-fluoropentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific biochemical pathways.
Industry: It is utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism by which (2S)-2,5-Diamino-4-fluoropentanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and specificity, making it a valuable tool in drug design and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2,5-Diaminopentanoic acid: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
4-Fluoropentanoic acid: Contains the fluorine atom but lacks the amino groups, leading to distinct reactivity and applications.
Uniqueness
The unique combination of amino groups and a fluorine atom in (2S)-2,5-Diamino-4-fluoropentanoic acid imparts specific chemical and biological properties that are not observed in its analogs. This makes it a compound of interest for targeted research and development in various scientific disciplines.
Eigenschaften
CAS-Nummer |
744992-38-9 |
|---|---|
Molekularformel |
C5H11FN2O2 |
Molekulargewicht |
150.15 g/mol |
IUPAC-Name |
(2S)-2,5-diamino-4-fluoropentanoic acid |
InChI |
InChI=1S/C5H11FN2O2/c6-3(2-7)1-4(8)5(9)10/h3-4H,1-2,7-8H2,(H,9,10)/t3?,4-/m0/s1 |
InChI-Schlüssel |
ZRIIYXZTUJZZCU-BKLSDQPFSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)C(CN)F |
Kanonische SMILES |
C(C(CN)F)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid](/img/structure/B13151383.png)




![(2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13151400.png)
![1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13151408.png)


![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B13151438.png)



![4,6-Dibromo-2-octylthieno[3,4-b]thiophene](/img/structure/B13151473.png)
